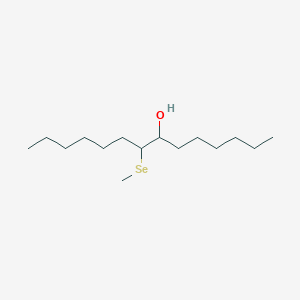
8-Methylselanyltetradecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylselanyltetradecan-7-ol is an organic compound characterized by a selenium atom bonded to a tetradecanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylselanyltetradecan-7-ol typically involves the introduction of a selenium atom into a tetradecanol chain. One common method is the reaction of tetradecan-7-ol with methylselenol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methylselanyltetradecan-7-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The selenium atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
8-Methylselanyltetradecan-7-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Methylselanyltetradecan-7-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This compound can modulate the activity of various enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: An amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid.
Selenourea: A selenium analog of urea, used in various chemical reactions .
Uniqueness
8-Methylselanyltetradecan-7-ol is unique due to its specific structure, which combines a long alkyl chain with a selenium atom. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
60221-19-4 |
|---|---|
Molecular Formula |
C15H32OSe |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-methylselanyltetradecan-7-ol |
InChI |
InChI=1S/C15H32OSe/c1-4-6-8-10-12-14(16)15(17-3)13-11-9-7-5-2/h14-16H,4-13H2,1-3H3 |
InChI Key |
OPHBBWCDPPRRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CCCCCC)[Se]C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















